

Physicochemical properties of Ethyl 2-methyl-3-oxopentanoate

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Compound of Interest

Compound Name: Ethyl 2-methyl-3-oxopentanoate

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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-methyl-3-oxopentanoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and safety protocols for **Ethyl 2-methyl-3-oxopentanoate** (CAS No: 759-66-0). This document is intended to serve as a core reference for professionals in research and development. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Logical and experimental workflows are visualized using process diagrams.

Chemical Identity and Physical Properties

Ethyl 2-methyl-3-oxopentanoate is a β -keto ester, a class of compounds widely used as intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. Its structure incorporates both a ketone and an ester functional group, making it a versatile building block.

Table 1: Physicochemical Properties of **Ethyl 2-methyl-3-oxopentanoate**

Property	Value	Source(s)
IUPAC Name	ethyl 2-methyl-3-oxopentanoate	[1][2]
CAS Number	759-66-0	[1]
Molecular Formula	C ₈ H ₁₄ O ₃	[1]
Molecular Weight	158.19 g/mol	[1]
Appearance	Liquid	[3]
Boiling Point	199.4 °C at 760 mmHg 106 °C at 15 mmHg	[4]
Density	0.979 g/cm ³ (Predicted)	[4]
Flash Point	75.7 °C	[4]
Refractive Index	1.419	[4]
pKa (Predicted)	11.87 ± 0.46	[3]

Synthesis and Purification

The synthesis of **Ethyl 2-methyl-3-oxopentanoate** is typically achieved via a Claisen condensation reaction. This method involves the base-mediated self-condensation of an ester possessing an α -hydrogen. A representative protocol is detailed below.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes a general procedure for the synthesis of β -keto esters.

Objective: To synthesize **Ethyl 2-methyl-3-oxopentanoate** from ethyl propionate.

Materials:

- Ethyl propionate

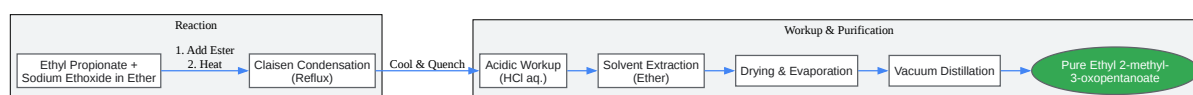
- Sodium ethoxide (NaOEt)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl_2 or CaSO_4), and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** Sodium ethoxide is suspended in anhydrous diethyl ether in the reaction flask.
- **Ester Addition:** Ethyl propionate is added dropwise to the stirred suspension of sodium ethoxide at room temperature or while cooling in an ice bath to control the initial exothermic reaction.
- **Reaction:** After the addition is complete, the reaction mixture is gently refluxed for several hours to drive the condensation to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Neutralization:** The reaction mixture is cooled to 0 °C in an ice bath. Dilute hydrochloric acid is slowly added to neutralize the reaction mixture and protonate the resulting enolate, until the solution is acidic (test with pH paper).
- **Extraction:** The organic layer is separated. The aqueous layer is extracted two more times with diethyl ether. The organic layers are combined.
- **Washing and Drying:** The combined organic extract is washed with water and then with brine. It is subsequently dried over anhydrous magnesium sulfate or sodium sulfate.

- Purification: The drying agent is removed by filtration. The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure **Ethyl 2-methyl-3-oxopentanoate**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **Ethyl 2-methyl-3-oxopentanoate**.

Spectroscopic and Analytical Data

Characterization of **Ethyl 2-methyl-3-oxopentanoate** is performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR spectral data for this compound are not readily available in public databases. The following tables describe the expected signals based on the chemical structure.

Table 2: Predicted ^1H NMR Spectral Data

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-CH ₂ -CH ₃ (Ester)	~1.25	Triplet	3H
-CH(CH ₃)-	~1.35	Doublet	3H
-CO-CH ₂ -CH ₃	~1.05	Triplet	3H
-CO-CH ₂ -CH ₃	~2.55	Quartet	2H
-CH(CH ₃)-	~3.50	Quartet	1H
-O-CH ₂ -CH ₃	~4.20	Quartet	2H

Table 3: Predicted ¹³C NMR Spectral Data

Assignment	Chemical Shift (ppm)
-CH ₂ -CH ₃ (Ester)	~14
-CO-CH ₂ -CH ₃	~8
-CH(CH ₃)-	~12
-CO-CH ₂ -CH ₃	~36
-CH(CH ₃)-	~52
-O-CH ₂ -CH ₃	~61
-C=O (Ester)	~170
-C=O (Ketone)	~205

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Table 4: Mass Spectrometry and Infrared Spectroscopy Data

Analysis Type	Data	Source(s)
Mass Spectrometry	GC-MS (EI): Major m/z peaks at 57, 29, 102	[1]
Infrared (IR)	Characteristic Absorptions (cm ⁻¹): ~2980 (C-H stretch) ~1745 (C=O stretch, Ester) ~1715 (C=O stretch, Ketone) ~1180 (C-O stretch, Ester)	[1]

Analytical Workflow Protocol

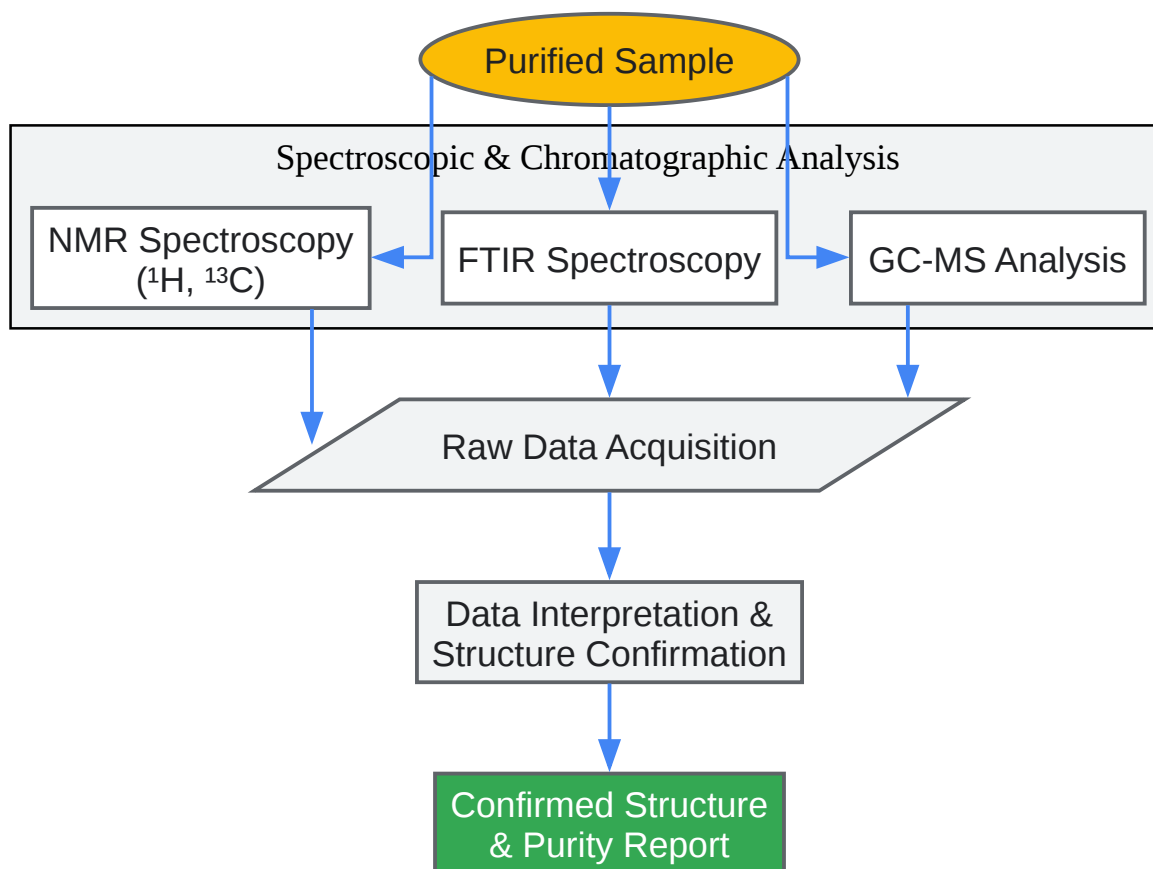
Objective: To confirm the identity and purity of the synthesized **Ethyl 2-methyl-3-oxopentanoate**.

Procedure:

- Sample Preparation: A small aliquot of the purified product is dissolved in a suitable solvent (e.g., CDCl₃ for NMR, or analyzed neat for IR).
- NMR Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, multiplicities, and integrations are analyzed to confirm the molecular structure.
- IR Analysis: An infrared spectrum is obtained using an FTIR spectrometer to identify the key functional groups (ester and ketone C=O stretches).
- MS Analysis: The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
- Purity Assessment: The purity is assessed by GC (from the GC-MS run) or High-Performance Liquid Chromatography (HPLC). The presence of a single major peak indicates high purity.
- Data Interpretation: The data from all analyses are correlated to confirm that the synthesized product is indeed **Ethyl 2-methyl-3-oxopentanoate** and meets the required purity

specifications.

Analytical Workflow Diagram



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Caption: Standard workflow for the analytical characterization of a synthesized compound.

Safety and Handling

This safety information is based on data for analogous β -keto esters and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for **Ethyl 2-methyl-3-oxopentanoate** should be consulted when available.

Table 5: Hazard and Precautionary Information

Category	Recommendation	Source(s)
GHS Pictograms	GHS07 (Harmful/Irritant) is associated with this compound.	[3]
Personal Protective Equipment (PPE)	Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat.	[5]
Handling	Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.	[5]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.	[5]
Spill Response	Absorb spill with inert material (e.g., vermiculite, sand). Collect and place in a suitable container for disposal. Remove all sources of ignition and provide ventilation.	[5]
Fire Fighting	Use water spray, carbon dioxide (CO ₂), dry chemical, or alcohol-resistant foam. Combustible liquid.	[5]
First Aid	Eyes: Immediately flush with plenty of water for at least 15	

minutes. Skin: Wash off immediately with plenty of soap and water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

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